molecular formula C16H17FN2O2 B11064909 4-(4-fluorophenyl)-2-methylhexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione

4-(4-fluorophenyl)-2-methylhexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione

Cat. No.: B11064909
M. Wt: 288.32 g/mol
InChI Key: QZZNCEYZNMCPSB-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-methylhexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their significant biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

The synthesis of 4-(4-fluorophenyl)-2-methylhexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione can be achieved through a multicomponent reaction involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and L-proline. This reaction is typically carried out without any catalyst and is characterized by its regioselectivity . The structure of the synthesized compound is confirmed using various spectroscopic techniques such as IR, NMR, UV-visible, and mass spectrometry .

Chemical Reactions Analysis

4-(4-Fluorophenyl)-2-methylhexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(4-Fluorophenyl)-2-methylhexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-2-methylhexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 4-(4-fluorophenyl)-2-methylhexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione include:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which make it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C16H17FN2O2

Molecular Weight

288.32 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-methyl-4,6,7,8,8a,8b-hexahydro-3aH-pyrrolo[3,4-a]pyrrolizine-1,3-dione

InChI

InChI=1S/C16H17FN2O2/c1-18-15(20)12-11-3-2-8-19(11)14(13(12)16(18)21)9-4-6-10(17)7-5-9/h4-7,11-14H,2-3,8H2,1H3

InChI Key

QZZNCEYZNMCPSB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2C3CCCN3C(C2C1=O)C4=CC=C(C=C4)F

Origin of Product

United States

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